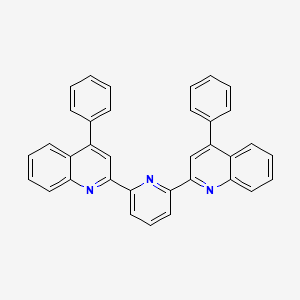
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a phenyl group and a methylprop-1-en-1-yl group attached to the diazene moiety. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can be achieved through various methods, including:
Azo Coupling Reaction: This involves the reaction of a diazonium salt with an aromatic compound. For instance, the diazonium salt derived from aniline can react with 2-methylprop-1-en-1-ylbenzene under basic conditions to form the desired diazene.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to form the corresponding amines, which can then undergo diazotization and subsequent coupling to form the diazene.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the cleavage of the nitrogen-nitrogen double bond, forming amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso compounds or nitro compounds.
Reduction: Amines such as aniline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the manufacture of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A well-known diazene with two phenyl groups attached to the nitrogen-nitrogen double bond.
Methyl Orange: A diazene dye used as a pH indicator.
Uniqueness
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the methylprop-1-en-1-yl group, which imparts distinct chemical and physical properties compared to other diazenes
Propiedades
Número CAS |
127680-07-3 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-methylprop-1-enyl(phenyl)diazene |
InChI |
InChI=1S/C10H12N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
FJELVWPCQHDGOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN=NC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


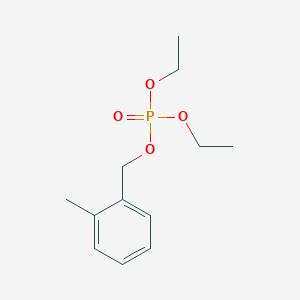
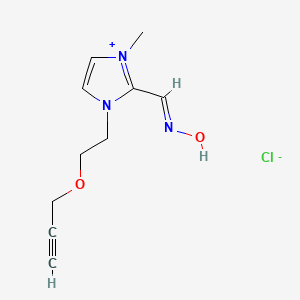

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

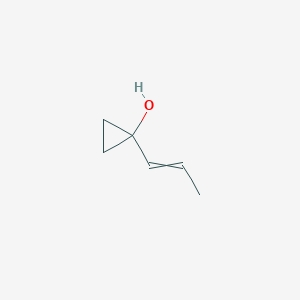

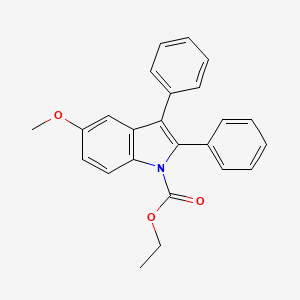
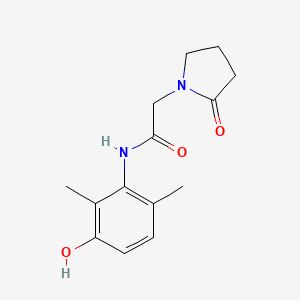



![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
